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Cat. No.: B1682414 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

conducting radioligand binding assays using ZD 7155 (hydrochloride), a potent and selective

antagonist for the Angiotensin II Type 1 (AT1) receptor. This document is intended to guide

researchers in pharmacology, drug discovery, and related fields in the accurate determination

of the binding affinity of ZD 7155 and other compounds targeting the AT1 receptor.

Introduction
ZD 7155 is a non-peptide, competitive antagonist of the AT1 receptor, a G protein-coupled

receptor (GPCR) that plays a crucial role in the renin-angiotensin system and cardiovascular

regulation.[1] Radioligand binding assays are a fundamental tool for characterizing the

interaction of ligands with their receptors. These assays allow for the determination of key

binding parameters such as the inhibition constant (Ki), the half-maximal inhibitory

concentration (IC50), the equilibrium dissociation constant (Kd), and the maximum receptor

density (Bmax). This document outlines the procedures for both saturation and competition

binding assays to characterize the binding of ZD 7155 to the AT1 receptor.

Data Presentation
The following tables summarize the binding affinity of ZD 7155 for the AT1 receptor as

determined by radioligand binding assays.
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Compound Radioligand Preparation Assay Type IC50 (nM) Reference

ZD 7155

(hydrochlorid

e)

[¹²⁵I]-

angiotensin II

Guinea pig

adrenal gland

membranes

Competition 3.8

ZD 7155
³H-

candesartan

COS-1 cells

transiently

expressing

AT1R

Competition 3 - 4 [2]

Signaling Pathway
The AT1 receptor, upon binding its endogenous ligand Angiotensin II, primarily couples to the

Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of

Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of

intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein

Kinase C (PKC). ZD 7155, as a competitive antagonist, blocks the binding of Angiotensin II to

the AT1 receptor, thereby inhibiting this signaling pathway.
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Experimental Workflow
The general workflow for a radioligand binding assay involves preparation of the receptor

source, incubation with the radioligand and competitor, separation of bound and free

radioligand, and subsequent data analysis.
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Experimental Protocols
The following are detailed protocols for performing saturation and competition radioligand

binding assays for the AT1 receptor.

A. Membrane Preparation from Tissues or Cells
Homogenization: Tissues (e.g., rat liver, guinea pig adrenal gland) or cultured cells

overexpressing the AT1 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-

HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[3]

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at

4°C) to remove nuclei and large debris.

Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g

for 20 minutes at 4°C) to pellet the membranes.

Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again

to wash away cytosolic proteins.

Resuspension and Storage: The final pellet is resuspended in a suitable buffer, and the

protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

Membranes can be used immediately or stored at -80°C in aliquots.

B. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax) for a specific radioligand.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

Radioligand: A suitable radioligand for the AT1 receptor, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

Procedure:

In a 96-well plate, add increasing concentrations of the radioligand to triplicate wells.
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To a parallel set of wells, add the same increasing concentrations of the radioligand along

with a high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., 10 µM

Losartan) to determine non-specific binding.

Add the prepared membrane suspension (typically 20-50 µg of protein per well) to all

wells.

The final assay volume is typically 200-250 µL.

Incubate the plate at room temperature (or a specified temperature) for a predetermined

time to reach equilibrium (e.g., 60-120 minutes).

Separation:

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-

soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding

of the radioligand to the filter.

Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove

unbound radioligand.

Counting:

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Subtract the non-specific binding counts from the total binding counts to obtain specific

binding.

Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

Analyze the data using non-linear regression to fit a one-site binding model and determine

the Kd and Bmax values.

C. Competition Binding Assay
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This assay is used to determine the affinity (IC50 and Ki) of an unlabeled compound, such as

ZD 7155, by measuring its ability to compete with a fixed concentration of a radioligand for

binding to the receptor.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

Radioligand: A fixed concentration of a suitable radioligand, typically at or below its Kd value

(e.g., 0.1-1 nM ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

Competitor: A range of concentrations of the unlabeled test compound (ZD 7155).

Procedure:

In a 96-well plate, set up the following in triplicate:

Total Binding: Wells containing the radioligand and assay buffer.

Non-specific Binding (NSB): Wells containing the radioligand and a high concentration

of a standard unlabeled antagonist (e.g., 10 µM Losartan).

Competition: Wells containing the radioligand and increasing concentrations of ZD

7155.

Add the prepared membrane suspension to all wells.

Incubate to reach equilibrium.

Separation and Counting: Follow the same procedure as for the saturation binding assay.

Data Analysis:

Calculate the percentage of specific binding at each concentration of ZD 7155.

Plot the percentage of specific binding (Y-axis) against the log concentration of ZD 7155

(X-axis).

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50

value.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

([L]/Kd)) Where:

[L] is the concentration of the radioligand used in the assay.

Kd is the equilibrium dissociation constant of the radioligand for the receptor

(determined from a saturation binding assay).[4]

Conclusion
The protocols and information provided in these application notes offer a robust framework for

the characterization of ZD 7155 and other ligands targeting the AT1 receptor. Accurate

determination of binding affinities is a critical step in the drug discovery and development

process, enabling the selection and optimization of lead compounds with desired

pharmacological profiles. Adherence to these detailed methodologies will facilitate the

generation of reliable and reproducible data for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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